3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea
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Overview
Description
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate. This can be achieved through a condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde in the presence of a suitable catalyst.
Urea Formation: The intermediate is then reacted with 2-methoxyaniline to form the desired urea compound. This step often requires the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Bromine, chlorine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structure.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 1-[[4-(Furan-2-yl)phenyl]methyl]-3-(2-methoxyphenyl)urea
- 1-[[4-(Thiophen-2-yl)phenyl]methyl]-3-(2-methoxyphenyl)urea
Uniqueness
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound features a unique combination of furan, thiophene, and urea moieties, which contribute to its biological properties. The IUPAC name is 1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea, and it has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H16N2O3S |
Molecular Weight | 344.39 g/mol |
CAS Number | 2380044-32-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It has been observed to modulate the activity of specific kinases, which play a vital role in inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain kinases, impacting cell signaling pathways.
- Protein Interaction : It can interact with proteins involved in cellular processes, potentially leading to altered cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.
Antimicrobial Activity
There is emerging evidence regarding the antimicrobial potential of this compound. Preliminary studies have demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to known antibiotics.
Case Studies
- Anticancer Activity Study : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Anti-inflammatory Study : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
- Antimicrobial Study : The compound displayed promising results against Staphylococcus aureus with an MIC of 15 µg/mL, suggesting potential as an antibacterial agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the thiophene and furan rings have shown promise in improving potency against specific targets while reducing toxicity.
Summary of Research Findings:
Study | Focus | Findings |
---|---|---|
Anticancer Activity | Cell Viability | IC50 values between 10–30 µM |
Anti-inflammatory Effects | Edema Reduction | Significant reduction compared to controls |
Antimicrobial Potential | Gram-positive Bacteria | MIC = 15 µg/mL for S. aureus |
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-16-6-3-2-5-14(16)19-17(20)18-10-13-9-12(11-23-13)15-7-4-8-22-15/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLZAOKCMINEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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